

# The Discovery and Development of BI-135585: A Selective 11 $\beta$ -HSD1 Inhibitor

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## Compound of Interest

Compound Name: BI-135585

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## Abstract

**BI-135585** is a potent and selective inhibitor of 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11 $\beta$ -HSD1 has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes. This technical guide provides a comprehensive overview of the discovery and development history of **BI-135585**, from its initial structure-based design and preclinical evaluation to its progression into clinical trials. Detailed experimental methodologies, quantitative data, and key signaling pathways are presented to offer a thorough understanding of this investigational drug.

## Introduction

Glucocorticoids, such as cortisol, are essential hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local concentrations within specific tissues are fine-tuned by the 11 $\beta$ -hydroxysteroid dehydrogenase (11 $\beta$ -HSD) enzymes.<sup>[1]</sup> There are two main isoforms: 11 $\beta$ -HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone, and 11 $\beta$ -HSD2, which inactivates cortisol by converting it back to cortisone.<sup>[1]</sup>

In metabolic tissues such as the liver and adipose tissue, overexpression or increased activity of 11 $\beta$ -HSD1 has been linked to the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[2] This has led to the hypothesis that selective inhibition of 11 $\beta$ -HSD1 could offer a novel therapeutic approach for these conditions. **BI-135585** was developed by Boehringer Ingelheim as a potent and selective inhibitor of 11 $\beta$ -HSD1.

## Discovery and Preclinical Development

The discovery of **BI-135585** was a result of a focused structure-based molecular design strategy. Researchers at Boehringer Ingelheim identified an initial lead compound with moderate 11 $\beta$ -HSD1 inhibitory activity. Through iterative cycles of chemical synthesis and biological testing, the oxazinanone-based scaffold was optimized to enhance potency and improve pharmacokinetic properties. This effort led to the identification of **BI-135585**.

## In Vitro and Cellular Activity

**BI-135585** demonstrated potent inhibitory activity against 11 $\beta$ -HSD1 in both enzymatic and cellular assays.

Assay Type	Target	Species	IC50	Reference
In Vitro Enzyme Assay	11 $\beta$ -HSD1	Human	4.3 nM	
Cellular Assay	11 $\beta$ -HSD1	Human Adipocytes	Not explicitly stated, but potent	

**BI-135585** also exhibited high selectivity for 11 $\beta$ -HSD1 over the related isoform, 11 $\beta$ -HSD2, which is crucial to avoid off-target effects such as mineralocorticoid excess.

## Preclinical Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile and in vivo efficacy of **BI-135585** were evaluated in animal models.

Species	Dosing	Key Findings	Reference
Cynomolgus Monkey	Oral	Dose-dependent inhibition of 11 $\beta$ -HSD1 in adipose tissue.	

A related compound, BI 135558, was studied in female cynomolgus monkeys for 4 weeks to assess its impact on the HPA axis. The study found no significant changes in adrenal function, as evidenced by an adrenocorticotrophic hormone (ACTH) challenge, and only a slight increase in dehydroepiandrosterone sulfate (DHEA-S), with other androgens like testosterone remaining within reference ranges.[3][4] This suggests that selective 11 $\beta$ -HSD1 inhibition with this class of compounds does not cause obvious over-activation of the HPA axis.[3][4]

## Clinical Development

**BI-135585** entered human clinical trials in 2011 to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

### Phase I/II Clinical Trial

A key clinical study was a randomized, double-blind, placebo-controlled trial that assessed single and multiple ascending doses of **BI-135585** in healthy volunteers and patients with type 2 diabetes.[5]

Study Design:

- Single Ascending Dose (SAD): Healthy volunteers received a single oral dose of **BI-135585**.
- Multiple Ascending Dose (MAD): Patients with type 2 diabetes received once-daily oral doses of **BI-135585** (ranging from 5 mg to 200 mg) or placebo for 14 days.[5]

Key Findings:

Parameter	Result	Reference
Safety and Tolerability	BI-135585 was generally safe and well-tolerated over the 14-day treatment period. No major safety issues were reported.	[5]
Pharmacokinetics	After multiple doses, the plasma exposure (Area Under the Curve) of BI-135585 increased in a dose-proportional manner. The terminal half-life was approximately 55-65 hours, supporting once-daily dosing.	[5]
Pharmacodynamics (Liver)	Inhibition of hepatic 11 $\beta$ -HSD1 was assessed by measuring the urinary ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) / tetrahydrocortisone [(THF+allo-THF)/THE]. A significant decrease in this ratio was observed, indicating target engagement in the liver.	[5]
Pharmacodynamics (Adipose Tissue)	Ex vivo analysis of subcutaneous adipose tissue biopsies showed that a single dose of BI-135585 resulted in a median 11 $\beta$ -HSD1 inhibition of 90%. However, after 14 days of continuous treatment, the median inhibition was lower (31% or less).	[5]
HPA Axis Effects	Mild activation of the HPA axis was observed, with slightly increased but still normal	[5]

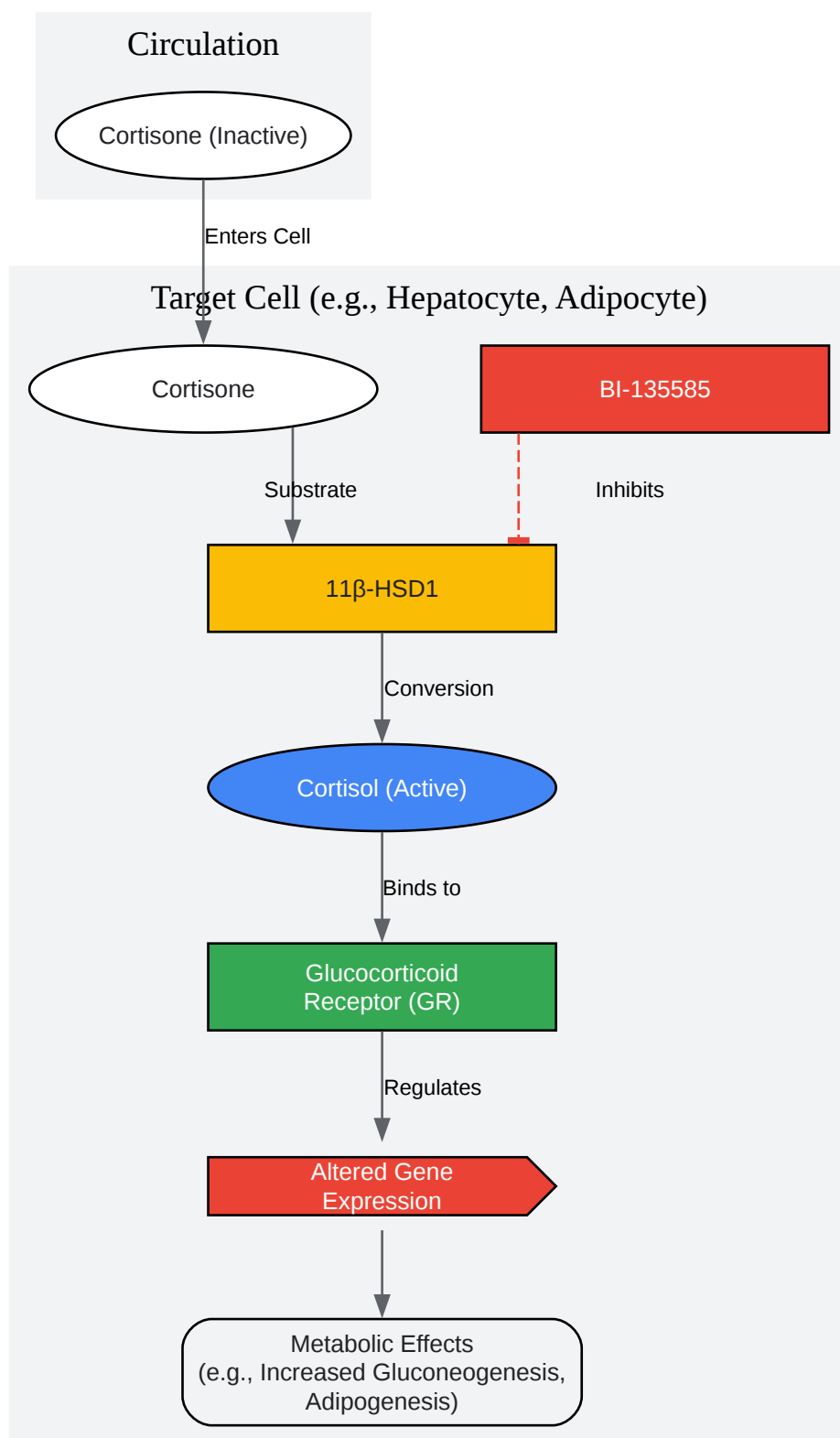
levels of adrenocorticotrophic hormone (ACTH) and increased total urinary corticoid excretion. Plasma cortisol levels remained unchanged.

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## Signaling Pathways and Experimental Workflows

### 11 $\beta$ -HSD1 Signaling Pathway

The following diagram illustrates the central role of 11 $\beta$ -HSD1 in glucocorticoid metabolism and the mechanism of action of **BI-135585**.

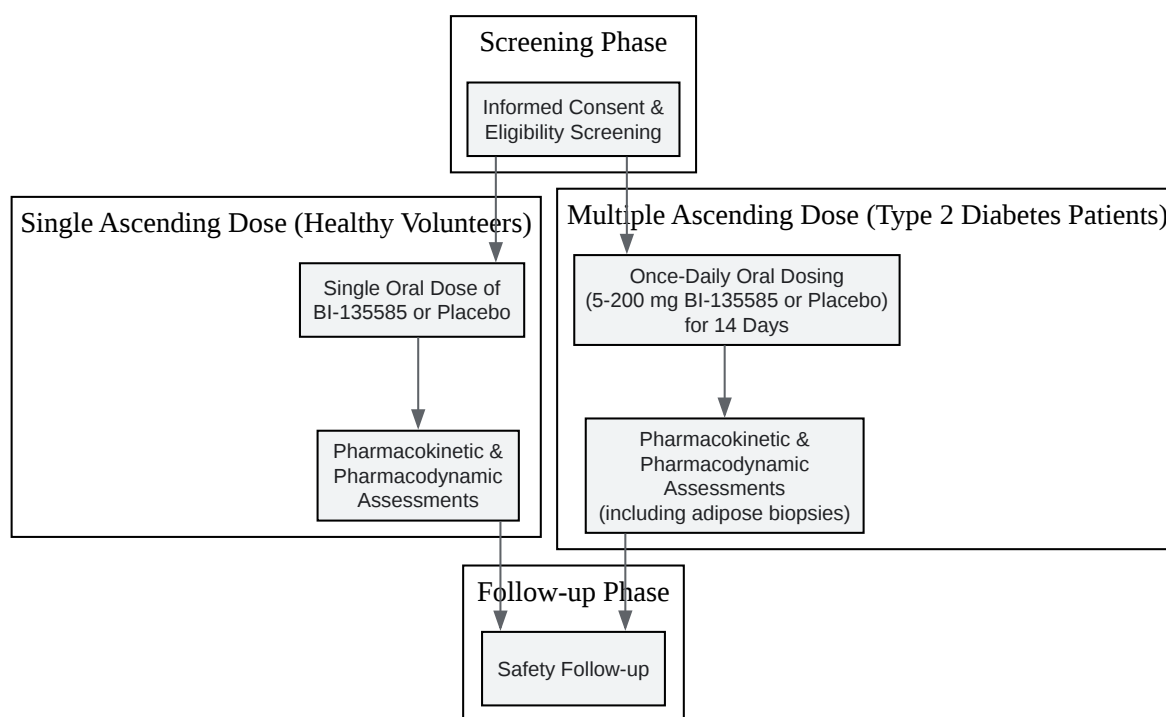


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Caption: Mechanism of 11β-HSD1 action and inhibition by **BI-135585**.

## Clinical Trial Workflow

The diagram below outlines the general workflow of the Phase I/II clinical trial for **BI-135585**.



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Caption: Workflow of the Phase I/II clinical trial of **BI-135585**.

## Detailed Experimental Protocols

### In Vitro 11 $\beta$ -HSD1 Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay is used to quantify the inhibitory potential of compounds against 11 $\beta$ -HSD1.

- Principle: The assay measures the conversion of radiolabeled [3H]cortisone to [3H]cortisol by 11 $\beta$ -HSD1. The product, [3H]cortisol, is specifically captured by a monoclonal antibody coupled to scintillation proximity assay (SPA) beads. When [3H]cortisol binds to the antibody on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that is detected. Unbound [3H]cortisone is too far away to generate a signal.[6][7]
- Materials:
  - Microsomes from cells expressing human 11 $\beta$ -HSD1.
  - [3H]cortisone (radiolabeled substrate).
  - NADPH (cofactor).
  - Monoclonal anti-cortisol antibody.
  - Protein A-coated SPA beads.
  - Test compound (**BI-135585**) at various concentrations.
  - Assay buffer.
  - Microplates (96- or 384-well).
- Procedure:
  - Add assay buffer, NADPH, and the test compound (or vehicle control) to the wells of a microplate.
  - Add the 11 $\beta$ -HSD1 microsomes to initiate the reaction.
  - Add [3H]cortisone to the wells.
  - Incubate the plate to allow the enzymatic reaction to proceed.
  - Stop the reaction.

- Add the anti-cortisol antibody and SPA beads.
- Incubate to allow for antibody-cortisol binding.
- Read the plate on a microplate scintillation counter.
- Data Analysis: The amount of light produced is proportional to the amount of [3H]cortisol generated. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Ex Vivo 11 $\beta$ -HSD1 Inhibition in Human Adipose Tissue

This assay assesses the ability of a drug to inhibit 11 $\beta$ -HSD1 in a physiologically relevant tissue.

- Principle: Subcutaneous adipose tissue biopsies are obtained from study participants. The tissue is then incubated with radiolabeled cortisone, and the conversion to cortisol is measured to determine the level of 11 $\beta$ -HSD1 activity.[\[8\]](#)
- Procedure:
  - Obtain subcutaneous adipose tissue biopsies from subjects before and after treatment with **BI-135585**.
  - Wash and mince the adipose tissue fragments.
  - Incubate the tissue fragments in a buffer containing [3H]cortisone.
  - After incubation, extract the steroids from the buffer using an organic solvent (e.g., ethyl acetate).[\[9\]](#)
  - Separate [3H]cortisone and [3H]cortisol using a chromatographic method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[\[9\]](#)
  - Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.

- **Data Analysis:** The percentage of 11 $\beta$ -HSD1 inhibition is calculated by comparing the conversion of cortisone to cortisol in post-treatment samples to that in pre-treatment samples.

## Assessment of Hepatic 11 $\beta$ -HSD1 Inhibition (Urinary Steroid Metabolite Ratio)

This non-invasive method is used to assess the systemic and particularly hepatic activity of 11 $\beta$ -HSD1.

- **Principle:** The activity of 11 $\beta$ -HSD1 in the liver is reflected in the urinary ratio of cortisol metabolites (tetrahydrocortisol and allo-tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone). Inhibition of 11 $\beta$ -HSD1 leads to a decrease in this ratio.[\[5\]](#)[\[10\]](#)
- **Procedure:**
  - Collect urine samples from study participants over a specified period (e.g., 24 hours).
  - Prepare the urine samples for analysis, which may involve an enzymatic hydrolysis step to measure total (conjugated and unconjugated) metabolites.
  - Extract the steroid metabolites from the urine, for example, using solid-phase extraction. [\[10\]](#)
  - Analyze the concentrations of tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE) using a sensitive and specific analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[10\]](#)[\[11\]](#)
- **Data Analysis:** Calculate the ratio of (THF + allo-THF) / THE. A decrease in this ratio following drug administration indicates inhibition of 11 $\beta$ -HSD1.

## Conclusion

**BI-135585** is a potent and selective 11 $\beta$ -HSD1 inhibitor that has demonstrated target engagement in both preclinical models and human clinical trials. Its discovery and development highlight the potential of targeting tissue-specific glucocorticoid metabolism for the treatment of

type 2 diabetes and other metabolic disorders. The clinical data indicate that **BI-135585** is generally well-tolerated and effectively inhibits hepatic 11 $\beta$ -HSD1. The observation of a less sustained inhibition in adipose tissue with chronic dosing warrants further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.

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- To cite this document: BenchChem. [The Discovery and Development of BI-135585: A Selective 11 $\beta$ -HSD1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606072#bi-135585-discovery-and-development-history]

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